molecular formula C12H14ClF3O B14046345 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene

Cat. No.: B14046345
M. Wt: 266.68 g/mol
InChI Key: IUGIGKSBESMLLA-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloropropyl group, an ethyl group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the alkylation of a benzene derivative with a chloropropyl group, followed by the introduction of the ethyl and trifluoromethoxy groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons or amines.

    Substitution: The chloropropyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons or amines.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through specific pathways that depend on its chemical structure and the nature of the target molecules. For example, the trifluoromethoxy group may enhance the compound’s binding affinity to certain receptors, leading to altered biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-4-ethylbenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    1-(3-Chloropropyl)-3-(trifluoromethoxy)benzene: Similar structure but without the ethyl group, leading to variations in its applications and effects.

    4-Ethyl-3-(trifluoromethoxy)benzene:

Uniqueness

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene is unique due to the presence of all three substituents (chloropropyl, ethyl, and trifluoromethoxy) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14ClF3O

Molecular Weight

266.68 g/mol

IUPAC Name

4-(3-chloropropyl)-1-ethyl-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O/c1-2-10-6-5-9(4-3-7-13)8-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

IUGIGKSBESMLLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CCCCl)OC(F)(F)F

Origin of Product

United States

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